3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine is an organic compound classified within the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound features a methylpyridine group at one position and an amine group at another, contributing to its unique chemical properties. The compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is typically classified under the category of pyrazoles, which are known for their diverse biological activities. Pyrazoles have been extensively studied for their roles in pharmaceuticals, agrochemicals, and materials science. The specific structure of 3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine allows it to participate in a range of chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine generally involves a condensation reaction between pyridine derivatives and hydrazines. A common method includes the reaction of pyridine-4-carbaldehyde with 3-methyl-1H-pyrazol-5-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in solvents like ethanol or methanol and requires heating under reflux conditions for several hours to achieve the desired product.
On an industrial scale, more efficient catalytic processes may be employed to enhance yield and reduce reaction time. Catalysts such as palladium or copper complexes can facilitate these reactions, and continuous flow reactors may be used to optimize production processes, ensuring consistent quality and scalability.
3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine has a complex molecular structure characterized by the following features:
The molecular formula for this compound is CHN, indicating it contains ten carbon atoms, eleven hydrogen atoms, and five nitrogen atoms. The molecular weight is approximately 189.22 g/mol.
3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions including:
For oxidation, potassium permanganate in acidic medium is commonly used. For reduction, sodium borohydride in methanol is effective. Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.
The mechanism of action for 3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine primarily relates to its interactions with biological targets. The presence of the pyrazole ring allows it to engage in hydrogen bonding and π–π interactions with biomolecules, potentially influencing enzymatic activity or receptor binding. This capability underlies its exploration as a therapeutic agent with antimicrobial and anticancer properties .
The compound typically appears as a solid with specific melting points that can vary based on purity and preparation methods. It is soluble in polar solvents like ethanol and methanol but may have limited solubility in non-polar solvents.
Chemically, 3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine exhibits basic properties due to the presence of the amine group, allowing it to act as a proton acceptor in various reactions. Its reactivity profile includes potential participation in electrophilic aromatic substitutions due to the electron-donating nature of the methyl group on the pyridine ring .
3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine has several scientific applications:
This compound's unique structure and reactivity make it an important subject of study across various scientific disciplines, highlighting its versatility and potential for future applications.
The systematic IUPAC name 3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine defines its connectivity: a pyridine ring substituted at C4 with a methyl group (C2) and linked via C3 to the C3 position of a 5-aminopyrazole ring. Its molecular formula is C₉H₁₁N₄ (MW: 188.23 g/mol based on analogous structures), with the hydrochloride salt form appearing as C₉H₁₁ClN₄ (MW: 210.66 g/mol) [4] [5]. Alternative naming conventions include 5-amino-1H-pyrazol-3-yl-(2-methylpyridin-4-yl)methanone, though this misrepresents the direct C–C bond. Key identifiers include:
Table 1: Chemical Identifiers of 3-(2-Methylpyridin-4-yl)-1H-pyrazol-5-amine
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 1240521-96-3 (free base) | |
Molecular Formula | C₉H₁₁N₄ (free base) | |
Exact Mass | 188.10600 Da | |
SMILES | CC1=NC=CC(=C1)C2=NNC(=C2)N | |
InChIKey | MUHMOPBFQRSENZ-UHFFFAOYSA-N | [2] [5] |
Structurally, the pyrazole ring exhibits prototropic tautomerism, allowing the N1–H proton to migrate between nitrogen atoms (1H vs. 2H tautomers). The 5-amine group participates in hydrogen bonding (donor/acceptor) and resonance, enhancing planarity with the heterocycle. Density functional theory (DFT) studies predict the enol-imine tautomer as energetically favored. Spectroscopic signatures include:
Table 2: Hydrogen Bonding Capacity
Donor Sites | Acceptor Sites | Bond Angles | |
---|---|---|---|
Pyrazole N1–H (pKa ~12) | Pyridine N (pKa ~5) | N–H···N ≈ 155–160° | |
5-NH₂ group | Pyrazole C3/N2 | O–H···N (water bridges) | [6] |
This scaffold’s significance stems from its dual-targeting capability: the pyridine nitrogen engages in acid-base interactions, while the 5-amino pyrazole forms hydrogen bonds and π-stacking. It serves as a privileged structure in kinase inhibitor design, particularly targeting:
Table 3: Biological Targets of Aminopyrazole Analogues
Target Class | Compound Example | Activity | |
---|---|---|---|
Kinases (CDK, Aurora) | AT7519, AT9283 | IC₅₀ = 10–50 nM | |
Antibacterials | Pyrazolyl thioureas | MIC = 0.125–8 µg/mL | |
Antivirals | Pyrido[2,3-b]indoles | HIV RT inhibition | [6] |
Structure-activity relationship (SAR) studies indicate:
Pyrazole pharmacology originated with Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), establishing early structure-activity principles. Key milestones include:
Table 4: Evolution of Pyrazole-Based Therapeutics
Era | Key Compound | Therapeutic Area | |
---|---|---|---|
1880s | Antipyrine | Analgesic/antipyretic | |
1950s | Phenylbutazone | Anti-inflammatory | |
1990s | Celecoxib | COX-2 selective anti-inflammatory | |
2000s | Rimonabant | Anti-obesity (CB1 antagonist) | |
2020s | Pirtobrutinib | Anticancer (BTK inhibitor) | [3] [6] [10] |
Modern syntheses use regioselective strategies:
The 3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine scaffold remains pivotal in oncology/anti-infective pipelines, exemplified by clinical candidates like GDC-0879 (BRAF inhibitor) and CDPPB (mGluR5 potentiator) [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7